N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two nitrogen atoms, each bonded to three methyl groups and one nitrogen atom bonded to a benzyl group substituted with a methyl group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laser-Vaporization Supersonic Molecular Beam: One method of synthesizing N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine involves the use of a laser-vaporization supersonic molecular beam.
Reaction with Alkyl Bromides: Another method involves the reaction of N,N,N’-trimethyl-1,2-ethanediamine with n-alkyl bromides to form the desired compound.
Industrial Production Methods: Industrial production of N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine often involves large-scale synthesis using similar methods as described above, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine can undergo oxidation reactions due to the presence of nitrogen atoms with lone pairs of electrons.
Nucleophilic Substitution: This compound is also known to participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Bases: Bases such as sodium hydroxide or potassium carbonate are often used in nucleophilic substitution reactions to deprotonate the compound and enhance its nucleophilicity.
Major Products:
Oxides and Nitroso Compounds: Products of oxidation reactions.
Substituted Amines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Surfactants: N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine is used in the preparation of novel gemini surfactants by reacting with n-alkyl bromides.
Formation of α-Amino Alkoxides: It serves as an amine component in the in situ formation of α-amino alkoxides.
Biology and Medicine:
Intermediate in Drug Synthesis: This compound is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms can participate in various chemical reactions, including nucleophilic substitution and oxidation, by donating their lone pairs to electrophilic centers in other molecules. This compound can also form stable complexes with metal ions, which can further enhance its reactivity and utility in various chemical processes .
Comparison with Similar Compounds
N,N,N’-trimethyl-1,2-ethanediamine: Similar in structure but lacks the benzyl group substituted with a methyl group at the ortho position.
N,N-diethylethane-1,2-diamine: Contains ethyl groups instead of methyl groups.
N,N,N’,N’-tetramethyl-1,2-ethanediamine: Contains four methyl groups bonded to the nitrogen atoms.
Uniqueness: N,N,N’-trimethyl-N’-[(2-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the benzyl group substituted with a methyl group at the ortho position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows it to participate in specific reactions and form unique products that are not possible with other ethylenediamine derivatives.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12-7-5-6-8-13(12)11-15(4)10-9-14(2)3/h5-8H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBBUBXECYDRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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